2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

Catalog No.
S13687026
CAS No.
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyd...

Product Name

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

IUPAC Name

2-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3

InChI Key

JSHGZFQVQSOQBV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=C(C=CC=N2)C=O

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound characterized by its unique structure that combines a pyridine ring with an oxolane (tetrahydrofuran) moiety. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2} and it has a molecular weight of 206.24 g/mol. This compound features an aldehyde functional group at the 3-position of the pyridine ring and an amino group attached to a methyl-substituted oxolane, which contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can be attributed to its functional groups. The aldehyde group can undergo various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives upon reaction with nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Preliminary studies indicate that compounds structurally related to 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde exhibit various biological activities. These may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains, suggesting potential for use in antimicrobial therapies.
  • Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer treatment.
  • Neuroprotective Effects: There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can be achieved through several methods, including:

  • Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and oxolane precursors.
  • Reagents and Conditions: Common reagents may include aldehydes, amines, and solvents such as ethanol or dichloromethane under controlled temperatures.
  • Steps:
    • Formation of the oxolane ring through cyclization reactions.
    • Subsequent introduction of the amino group via nucleophilic substitution.
    • Finally, the aldehyde group is introduced through oxidation of an alcohol intermediate.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories.
  • Material Science: Potential use in developing new materials with specific properties due to its functional groups.

Interaction studies involving 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate biological activity and efficacy against specific cell lines or pathogens.

Such studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehydeStructureDifferent position of methyl substitution on pyridine
5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehydeStructureContains a furan ring instead of pyridine
2-Amino-3-pyridinecarboxaldehydeStructureLacks the oxolane moiety but retains similar reactivity

These compounds highlight the uniqueness of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde due to its specific functional groups and structural arrangement, which may influence its biological activity and potential applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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